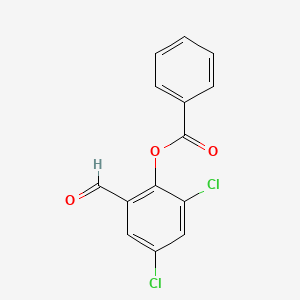

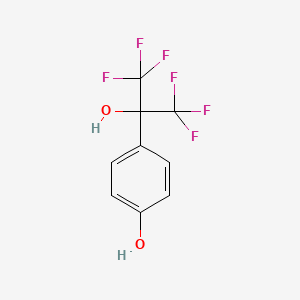

2,4-Dichloro-6-Formylphenyl Benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-6-Formylphenyl Benzoate is a chemical compound that is closely related to various substituted phenylboronic compounds and benzoates that have been studied for their unique chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds such as 2,6-diformylphenylboronic acid and methyl 2-formyl-benzoate .

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted benzoxaboroles from 2,6-diformylphenylboronic acid, which reacts with secondary mono- and diamines. This process is characterized by the formation of intermolecular hydrogen bonds and the tautomeric equilibrium with the formation of an oxaborole ring . Although the synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate is not explicitly described, similar synthetic routes may be applicable, involving the introduction of chloro and formyl substituents to the phenyl ring followed by esterification with benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dichloro-6-Formylphenyl Benzoate has been elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For instance, a solvated organic compound with a related structure was found to have a triclinic geometry with specific unit cell parameters . These techniques could be applied to determine the precise molecular structure of 2,4-Dichloro-6-Formylphenyl Benzoate.

Chemical Reactions Analysis

The reactivity of compounds with formyl and dichloro substituents has been studied, particularly in the context of hydrolysis reactions. The presence of acyl-carbonyl groups has been shown to influence the rate of ester hydrolysis under alkaline and neutral conditions . This suggests that 2,4-Dichloro-6-Formylphenyl Benzoate may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical methods. For example, FTIR, Mass Spectrometry, and X-ray powder diffraction have been used to elucidate the structure of a compound with a similar formula, revealing its geometry and space group . These methods could be employed to analyze the physical and chemical properties of 2,4-Dichloro-6-Formylphenyl Benzoate, such as solubility, melting point, and reactivity.

Relevant Case Studies

Although no direct case studies involving 2,4-Dichloro-6-Formylphenyl Benzoate were provided, the papers suggest potential applications for related compounds. For instance, the use of substituted phenylboronic compounds in the synthesis of benzoxaboroles and the incorporation of formyl-substituted benzoates in electrochemical cells indicate areas where 2,4-Dichloro-6-Formylphenyl Benzoate could be relevant. Additionally, the study of complex formation between substituted phenyl compounds and benzoquinones provides insights into the potential interactions and reactivity of 2,4-Dichloro-6-Formylphenyl Benzoate with other chemical species .

科学研究应用

Antibacterial Activity

Research has demonstrated the potential of compounds derived from 4-Formylphenyl benzoate, including 2,4-Dichloro-6-Formylphenyl Benzoate, in exhibiting antibacterial activity. A study by Abdel‐Galil et al. (2018) synthesized new heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings using 4-Formylphenyl benzoate as a precursor. These compounds showed promising antibacterial activity against different bacteria types, comparable to the standard chemotherapeutic agent Ampicillin (Abdel‐Galil et al., 2018).

Environmental Degradation

Studies have also explored the degradation of compounds related to 2,4-Dichloro-6-Formylphenyl Benzoate in environmental contexts. Bevinakatti and Ninnekar (1992) investigated the degradation of biphenyl and its chlorinated derivatives by a Micrococcus species, revealing the microbial utilization of such compounds as growth substrates and their breakdown into simpler forms like benzoates (Bevinakatti & Ninnekar, 1992).

Glycosylation Reactions in Plants

The study of glycosylation reactions in plants involving benzoates, which include compounds like 2,4-Dichloro-6-Formylphenyl Benzoate, is another area of interest. Lim et al. (2002) examined the activity of Arabidopsis glycosyltransferases toward benzoates, revealing insights into the glucosylation reactions in plants and providing tools for biotransformation reactions (Lim et al., 2002).

属性

IUPAC Name |

(2,4-dichloro-6-formylphenyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCRFYXDZLJAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308074 |

Source

|

| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-Formylphenyl Benzoate | |

CAS RN |

258264-70-9 |

Source

|

| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)